molecular formula C20H13F4NO3S B2559605 N-[4-(4-fluorobenzenesulfonyl)phenyl]-3-(trifluoromethyl)benzamide CAS No. 339030-34-1

N-[4-(4-fluorobenzenesulfonyl)phenyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2559605
CAS No.: 339030-34-1
M. Wt: 423.38
InChI Key: CJBDMGPXFOWNHT-UHFFFAOYSA-N
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Description

N-[4-(4-Fluorobenzenesulfonyl)phenyl]-3-(trifluoromethyl)benzamide ( 339030-34-1) is a synthetic chemical compound with a molecular formula of C20H13F4NO3S and a molecular weight of 423.38 g/mol . This benzamide derivative features a 4-fluorobenzenesulfonyl group and a 3-(trifluoromethyl)benzamide moiety, structural characteristics that are often investigated in medicinal chemistry and drug discovery research. Compounds within this structural class, particularly those containing sulfonamide and trifluoromethylphenyl groups, have been the subject of crystallographic studies to understand their three-dimensional network formation through various intermolecular interactions . The presence of the sulfonamide functional group is of significant interest, as this chemotype is found in compounds with a range of documented biological activities and is a common feature in pharmaceutical patents . Researchers utilize this high-purity compound exclusively for laboratory research purposes. It is supplied for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper handling procedures and safe laboratory practices should always be followed.

Properties

IUPAC Name

N-[4-(4-fluorophenyl)sulfonylphenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F4NO3S/c21-15-4-8-17(9-5-15)29(27,28)18-10-6-16(7-11-18)25-19(26)13-2-1-3-14(12-13)20(22,23)24/h1-12H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBDMGPXFOWNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F4NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-fluorobenzenesulfonyl)phenyl]-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with aniline to form N-(4-fluorobenzenesulfonyl)aniline. This intermediate is then reacted with 3-(trifluoromethyl)benzoyl chloride under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-fluorobenzenesulfonyl)phenyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can introduce nitro or sulfonic acid groups, while nucleophilic substitution can replace fluorine atoms with other nucleophiles .

Mechanism of Action

The mechanism of action of N-[4-(4-fluorobenzenesulfonyl)phenyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The sulfonyl and fluorinated groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This makes the compound a candidate for drug development, particularly in targeting enzymes involved in disease pathways .

Comparison with Similar Compounds

Structural Features :

  • Trifluoromethyl Benzamide : Enhances lipophilicity and resistance to enzymatic degradation.

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key analogs and their substituent-driven properties are summarized in Table 1.

Table 1: Structural and Functional Comparison of Analogs

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound 4-fluorobenzenesulfonyl, 3-CF₃-benzamide ~400 (estimated) High solubility, strong H-bond interactions
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide Cl, CF₃, 2-OH-benzamide 329.7 Reduced solubility due to hydroxyl group
N-(4-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzamide NO₂, CF₃, methyl 324.3 Electron-deficient nitro group enhances reactivity
4-Fluoro-N-[3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl]benzamide Fluorophenyl, chromenone 589.1 Stabilized by N–H···O H-bonds (~6–8 kcal/mol)
3-[(4-Chlorobenzenesulfonyl)methyl]-4-nitro-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)benzamide Cl-sulfonyl, nitro, CF₃ Not reported Chlorine increases steric bulk vs. fluorine

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group (CF₃) in the target compound and analogs (e.g., ) enhances electrophilicity, improving binding to hydrophobic pockets.
  • Sulfonyl Variations : Fluorine in the sulfonyl group (target compound) offers better metabolic stability and solubility compared to chlorine analogs (e.g., ) due to its smaller size and higher electronegativity.
  • H-Bonding : The target compound’s fluorobenzenesulfonyl group may participate in weaker C–H···F interactions (~2–3 kcal/mol), as observed in structurally related benzamides .

Stability and Reactivity

  • Metabolic Stability : The fluorine atom in the sulfonyl group reduces oxidative metabolism compared to chlorine or hydrogen analogs (e.g., ).
  • Reactivity : Nitro-substituted analogs (e.g., ) show higher reactivity in electrophilic substitution, whereas the target compound’s CF₃ group directs substitution to specific positions.

Biological Activity

N-[4-(4-fluorobenzenesulfonyl)phenyl]-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₉H₁₈F₄N₂O₃S
  • Molecular Weight : 446.87 g/mol
  • LogP : 4.85 (indicating high lipophilicity)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The sulfonamide group is known for its ability to inhibit certain enzymes, while the trifluoromethyl group enhances the compound's lipophilicity, potentially affecting its absorption and distribution within biological tissues.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound was shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The inhibition of specific signaling pathways involved in tumor growth has been a focal point of research.

Neuroprotective Effects

Research has also suggested neuroprotective properties for compounds within this class. In animal models of neurodegenerative diseases, these compounds demonstrated the ability to reduce oxidative stress and inflammation, which are critical factors in neuronal damage.

Case Studies

  • Anticancer Efficacy :
    • A study published in Journal of Medicinal Chemistry evaluated a series of benzamide derivatives, including those with sulfonamide groups. These compounds were tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity .
  • Neuroprotection :
    • In a zebrafish model of epilepsy, compounds similar to this compound were shown to significantly reduce seizure-like behaviors and oxidative stress markers . This suggests potential therapeutic applications in neurological disorders.

Data Table: Biological Activities Summary

Biological ActivityMechanism of ActionReference
AnticancerInduction of apoptosis; inhibition of signaling pathways
NeuroprotectionReduction of oxidative stress; anti-inflammatory effects

Q & A

Q. What are the common synthetic routes for N-[4-(4-fluorobenzenesulfonyl)phenyl]-3-(trifluoromethyl)benzamide, and what reaction conditions are optimal?

Methodological Answer: The synthesis typically involves multi-step coupling reactions. A representative approach includes:

Sulfonylation : Reacting 4-aminophenyl derivatives with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ or DIEA) in anhydrous THF or DCM .

Benzamide Formation : Coupling the sulfonylated intermediate with 3-(trifluoromethyl)benzoyl chloride via nucleophilic acyl substitution. Refluxing in THF at 66°C for 48 hours with a tertiary amine base (e.g., DIEA) is common, yielding ~56% after purification by flash chromatography .

Purification : Use of normal-phase chromatography (e.g., 10% MeOH in DCM) to isolate the final product .

Q. What structural features of this compound contribute to its chemical stability and bioactivity?

Methodological Answer:

  • Fluorobenzenesulfonyl Group : Enhances metabolic resistance due to fluorine’s electronegativity and strong C–F bonds .
  • Trifluoromethyl Benzamide : Increases lipophilicity (logP) and stabilizes the amide bond against enzymatic hydrolysis .
  • Non-Covalent Interactions : Short H-bonds between the amide N–H and fluorine atoms (e.g., C–H···F) contribute to crystal packing stability, with interaction energies up to −2.89 kcal/mol .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

Methodological Answer:

  • Lipophilicity : The CF₃ group increases logP by ~1.0 unit, improving membrane permeability .
  • Metabolic Stability : Reduces oxidative metabolism in cytochrome P450 assays due to fluorine’s inductive effect .
  • Electron-Withdrawing Effect : Activates the benzamide moiety for nucleophilic reactions, facilitating further derivatization .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities across studies?

Methodological Answer:

  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .
  • Dose-Response Validation : Perform EC₅₀/IC₅₀ comparisons under identical conditions (e.g., pH, serum concentration) .
  • In Vivo Correlation : Validate in vitro anti-tuberculosis activity (e.g., MIC = 4 µM ) with murine infection models to assess translational relevance.

Q. What methodologies are recommended for analyzing non-covalent interactions involving fluorine?

Methodological Answer:

  • X-ray Crystallography : Resolve short H-bonds (e.g., N–H···F–C distances < 2.6 Å) to confirm interaction geometry .
  • PIXEL Method : Quantify interaction energies (e.g., −2.15 to −2.89 kcal/mol for C–H···F) with Coulombic and dispersive contributions .
  • Topological Analysis (QTAIM) : Identify bond critical points (BCPs) to classify interactions as covalent or non-covalent .

Q. What experimental approaches optimize the compound’s pharmacokinetic profile?

Methodological Answer:

  • SAR Studies : Modify the sulfonylphenyl group to balance solubility (e.g., introduce polar substituents) and target affinity .
  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., benzylic positions) .
  • In Vivo PK : Administer IV/PO doses in rodents to calculate AUC, Cₘₐₓ, and half-life, adjusting formulations (e.g., PEGylation) for improved bioavailability .

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